2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride
Overview
Description
This compound, also known by its CAS Number 1461708-63-3, has a molecular weight of 317.64 . It is a derivative of pyridine, substituted by an ethanamino group at position 2 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-((2-aminoethyl)amino)-N-(pyridin-2-yl)methyl)acetamide trihydrochloride . Its InChI code is 1S/C10H16N4O.3ClH/c11-4-6-12-8-10(15)14-7-9-3-1-2-5-13-9;;;/h1-3,5,12H,4,6-8,11H2,(H,14,15);3*1H .Scientific Research Applications
Synthesis and Characterization
Chemical synthesis research focuses on the creation and characterization of compounds with similar structures to "2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride." For example, the study on the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines by Palamarchuk et al. (2019) explores the nucleophilic substitution reactions to create derivatives of 2-aminomethyloxazolo[5,4-b]pyridine, demonstrating a method that could potentially apply to the synthesis of related compounds (Palamarchuk et al., 2019).
Biological Studies
Studies on the biological activity of related compounds provide insight into the potential applications of "this compound" in biological systems. For instance, the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles by Hamama et al. (2013) explore their antitumor and antioxidant activities, suggesting a framework for evaluating similar compounds for biological efficacy (Hamama et al., 2013).
Coordination Chemistry
Research on coordination complexes, such as the study by Smolentsev (2017) on copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands, illustrates the significance of structural modifications on the coordination properties and geometries of metal complexes. This research highlights the versatility of pyridinylacetamide derivatives in forming complexes with potential applications in catalysis and material science (Smolentsev, 2017).
Sensor Development
The development of chemosensors, such as the work by Park et al. (2015), who synthesized a chemosensor for Zn2+ detection in living cells and aqueous solutions, showcases the potential application of similar compounds in environmental monitoring and biomedical diagnostics. The structure-function relationship explored in this study provides a blueprint for designing sensors based on "this compound" and its derivatives (Park et al., 2015).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-(2-aminoethylamino)-N-(pyridin-2-ylmethyl)acetamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.3ClH/c11-4-6-12-8-10(15)14-7-9-3-1-2-5-13-9;;;/h1-3,5,12H,4,6-8,11H2,(H,14,15);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITDUNIECRWTOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CNCCN.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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